molecular formula C11H21NO B13013270 3-ethoxy-N-methylspiro[3.4]octan-1-amine

3-ethoxy-N-methylspiro[3.4]octan-1-amine

Cat. No.: B13013270
M. Wt: 183.29 g/mol
InChI Key: JWOJVXYJLYKMRD-UHFFFAOYSA-N
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Description

3-ethoxy-N-methylspiro[3.4]octan-1-amine ( 1334101-80-2) is a spirocyclic amine compound of interest in pharmaceutical and chemical research. With a molecular formula of C11H21NO and a molecular weight of 183.30 g/mol, this amine serves as a versatile chemical building block . The unique spiro[3.4]octane scaffold present in its structure is a valuable framework in medicinal chemistry for exploring three-dimensional chemical space and developing novel bioactive molecules . Related chemical structures bearing the same spiro[3.4]octane core have been utilized in the synthesis of compounds for various research applications, highlighting the potential of this scaffold in early-stage discovery efforts . The structural features of this amine, including its spirocyclic core and ethoxy substituent, make it a promising intermediate for designing molecules with modified physicochemical properties and receptor binding profiles. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-ethoxy-N-methylspiro[3.4]octan-1-amine

InChI

InChI=1S/C11H21NO/c1-3-13-10-8-9(12-2)11(10)6-4-5-7-11/h9-10,12H,3-8H2,1-2H3

InChI Key

JWOJVXYJLYKMRD-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C12CCCC2)NC

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

Step Description Reagents/Conditions Notes
1 Formation of spirocyclic structure Cyclization of suitable precursors (e.g., cycloalkane derivatives) Intramolecular nucleophilic substitution or ring-closing reactions
2 Introduction of ethoxy group Ethylation using ethyl iodide or ethyl bromide under basic conditions Typically performed in ethanol or methanol solvent
3 N-Methylation of amine Reaction with methylating agents such as methylamine or formaldehyde with reducing agents Controlled temperature to avoid over-alkylation
4 Formation of hydrochloride salt Treatment with hydrochloric acid Enhances water solubility and compound stability

This synthetic approach is supported by the reaction of 3-ethoxyspiro[3.4]octan-1-amine with N-methylamine or other methylating agents under controlled conditions, often catalyzed by acids like hydrochloric acid to facilitate salt formation.

Detailed Reaction Conditions

  • Spirocyclic Core Formation: The spirocyclic framework is typically constructed via intramolecular cyclization of a linear precursor containing appropriate functional groups. This step may involve nucleophilic substitution or ring-closing metathesis under inert atmosphere to prevent side reactions.

  • Ethylation: The ethoxy group is introduced by reacting the spirocyclic intermediate with ethyl iodide or ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in polar aprotic solvents like dimethylformamide (DMF) or ethanol at temperatures ranging from 0°C to reflux conditions.

  • N-Methylation: The primary amine is methylated using methylamine gas or methylating agents like formaldehyde combined with reducing agents (e.g., sodium cyanoborohydride) in a reductive amination process. This step requires careful control to avoid formation of tertiary amines.

  • Hydrochloride Salt Formation: The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an organic solvent or aqueous medium, followed by isolation through crystallization or filtration.

Industrial Production Considerations

Industrial synthesis often employs continuous flow reactors to optimize reaction times and yields, especially for the cyclization and alkylation steps. Automated systems allow precise control of temperature, reagent addition, and mixing, which improves reproducibility and purity. Purification is typically achieved by recrystallization or chromatographic techniques to reach purity levels above 97%.

Reaction Yields and Purity

Step Typical Yield (%) Purity (%) Remarks
Spirocyclic formation 70-85 90-95 Dependent on precursor quality
Ethylation 80-90 92-97 Base and solvent choice critical
N-Methylation 65-80 90-95 Over-alkylation minimized by controlled conditions
Hydrochloride salt formation >95 >97 Enhances solubility and stability

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or nitroso compounds.

    Reduction: Reduction reactions can convert the ketone or aldehyde precursors into alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso compounds or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a spirocyclic structure characterized by the presence of an ethoxy group and an N-methyl substituent. Its molecular formula is C13H25NC_{13}H_{25}N with a molecular weight of approximately 211.35 g/mol. The spirocyclic nature allows for unique interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemistry

  • Building Block for Synthesis : 3-Ethoxy-N-methylspiro[3.4]octan-1-amine serves as a versatile building block in the synthesis of more complex spirocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for creating derivatives with tailored properties.

Biology

  • Biological Activity : Research indicates that this compound exhibits several biological activities:
    • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress.
    • Enzyme Modulation : The compound interacts with enzymes involved in metabolic pathways, potentially influencing their activity.
    • Receptor Agonism : It acts as an agonist for certain nuclear receptors, which could have implications for treating metabolic diseases.

Medicine

  • Pharmaceutical Development : Ongoing research is investigating its potential as a pharmaceutical intermediate or active ingredient in drug formulations targeting neurological disorders and metabolic diseases.

Industry

  • Material Science : The compound is explored for its applications in developing new materials with unique properties, including polymers and resins.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectivePotential protective effects on neuronal cells
Enzyme ModulationInteraction with metabolic enzymes
Receptor AgonismAgonistic activity on nuclear receptors

Table 2: Comparison with Similar Compounds

CompoundStructure CharacteristicsBiological Activity
3-Ethoxy-N-methylspiro[3.4]octan-1-amineEthoxy and N-methyl groupsNeuroprotective, receptor agonist
3-Ethoxy-N-propylspiro[3.4]octan-1-aminePropyl group instead of methylSimilar enzyme modulation
3-Ethoxy-N-butylspiro[3.4]octan-1-amineButyl group variantVarying receptor interactions

Neuroprotection Study

  • Objective : Assess neuroprotective effects against oxidative stress.
  • Methodology : In vitro models using neuronal cell lines treated with varying concentrations of the compound.
  • Findings : Significant reduction in cell death and oxidative stress markers was observed at higher concentrations.

Receptor Binding Assay

  • Research has been conducted to evaluate the binding affinity of 3-ethoxy-N-methylspiro[3.4]octan-1-amine to specific nuclear receptors, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-methylspiro[3.4]octan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The ethoxy and methyl groups can influence its lipophilicity and membrane permeability, affecting its bioavailability and distribution in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-ethoxy-N-methylspiro[3.4]octan-1-amine and analogous compounds:

Compound Name Structure Molecular Formula Molecular Weight Key Features Pharmacological/Physical Notes
3-ethoxy-N-methylspiro[3.4]octan-1-amine Spiro[3.4]octane, ethoxy, N-methyl C11H21NO 183.29 Ethoxy group increases lipophilicity; spiro[3.4] provides moderate rigidity. Potential CNS activity due to amine group; improved metabolic stability from N-methylation .
3-ethoxyspiro[3.3]heptan-1-amine Spiro[3.3]heptane, ethoxy C9H17NO 155.24 Smaller spiro system (3.3 vs. 3.4); lacks N-methyl. Lower molecular weight may reduce bioavailability; simpler structure could ease synthesis .
3-Ethoxy-N-propylspiro[3.4]octan-1-amine HCl Spiro[3.4]octane, ethoxy, N-propyl (salt) C13H26ClNO 247.80 N-propyl substituent; hydrochloride salt enhances solubility. Salt form improves aqueous solubility; longer alkyl chain may alter receptor interactions .
4-phenylbicyclo[2.2.2]octan-1-amine (EXP561) Bicyclo[2.2.2]octane, phenyl C14H19N 201.31 Rigid bicyclic core with aromatic substituent. Potent serotonin uptake inhibitor; demonstrates importance of rigid geometry in activity .
3-methoxyspiro[3.3]heptan-1-amine HCl Spiro[3.3]heptane, methoxy (salt) C8H16ClNO 193.67 Methoxy group reduces lipophilicity; smaller spiro system. Lower logP compared to ethoxy analogs; potential for reduced CNS penetration .
2-{5-oxaspiro[3.4]octan-6-yl}ethan-1-amine Spiro[3.4]octane with oxygen, ethylamine C9H17NO 155.24 Oxygen in ring alters electronic properties; ethylamine side chain. Oxygen may increase polarity; structural similarity suggests possible enzymatic interactions .

Key Research Findings

Structural Rigidity and Pharmacological Activity :

  • Compounds like 4-phenylbicyclo[2.2.2]octan-1-amine (EXP561) highlight how rigid geometries enhance uptake inhibition of neurotransmitters like serotonin . The spiro[3.4]octane system in 3-ethoxy-N-methylspiro[3.4]octan-1-amine offers intermediate rigidity, balancing conformational flexibility and target engagement .

N-methylation, as seen in the target compound, improves metabolic stability relative to primary amines (e.g., octan-1-amine in ), which are prone to oxidative deamination .

Synthetic Considerations :

  • Synthesis of spirocyclic amines often involves cyclization reactions or reductive amination. For example, and describe methods using chlorides and NEt3 to form amine salts, yielding purities of 74–77% . Similar approaches may apply to the target compound.

Biological Interactions :

  • Enzymatic studies () show that amine dehydrogenases exhibit substrate specificity for alkyl chain length. The ethoxy group’s steric bulk in 3-ethoxy-N-methylspiro[3.4]octan-1-amine may reduce compatibility with enzymes preferring linear substrates (e.g., octan-1-amine) .

Biological Activity

3-Ethoxy-N-methylspiro[3.4]octan-1-amine (also referred to as compound 1 ) is a spirocyclic amine that has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-ethoxy-N-methylspiro[3.4]octan-1-amine features a spirocyclic framework, which contributes to its unique biological properties. The presence of the ethoxy and N-methyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Property Value
Molecular FormulaC₁₁H₁₅N₁O
Molecular Weight179.25 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of 3-ethoxy-N-methylspiro[3.4]octan-1-amine is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate the activity of various receptors and enzymes, leading to diverse biological effects. For instance, it has been shown to inhibit certain pathways related to bacterial virulence factors, particularly in Gram-negative bacteria through mechanisms such as the inhibition of the Type III secretion system (T3SS) .

Antimicrobial Activity

Research indicates that 3-ethoxy-N-methylspiro[3.4]octan-1-amine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria indicate that the compound can inhibit growth effectively at low concentrations .

Antiviral Properties

In addition to antibacterial activity, there is emerging evidence suggesting potential antiviral effects. Studies have reported that compounds with similar structural motifs can inhibit viral replication by interfering with viral entry or replication processes .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-ethoxy-N-methylspiro[3.4]octan-1-amine is crucial for optimizing its biological activity. Variations in substituents on the spirocyclic core can significantly influence its potency and selectivity:

Substituent Effect on Activity
Ethoxy GroupEnhances lipophilicity
N-Methyl GroupModulates receptor binding

Research has shown that modifications to the spirocyclic structure can lead to compounds with improved selectivity and reduced toxicity .

Study 1: Inhibition of T3SS

A study conducted by Pendergrass et al. explored the inhibitory effects of 3-ethoxy-N-methylspiro[3.4]octan-1-amine on the T3SS in E. coli. The compound was found to reduce secretion levels significantly at concentrations above its IC50 value, demonstrating its potential as a therapeutic agent against pathogenic bacteria .

Study 2: Antimicrobial Efficacy

In another investigation, a series of derivatives based on the spirocyclic framework were synthesized and tested for antimicrobial properties. The results indicated that modifications to the ethoxy group could enhance activity against S. aureus and E. coli, with some derivatives achieving MIC values below 10 µM .

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